N-[cyano(3-fluorophenyl)methyl]acetamide
CAS No.: 866136-30-3
Cat. No.: VC5452074
Molecular Formula: C10H9FN2O
Molecular Weight: 192.193
* For research use only. Not for human or veterinary use.
![N-[cyano(3-fluorophenyl)methyl]acetamide - 866136-30-3](/images/structure/VC5452074.png)
Specification
CAS No. | 866136-30-3 |
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Molecular Formula | C10H9FN2O |
Molecular Weight | 192.193 |
IUPAC Name | N-[cyano-(3-fluorophenyl)methyl]acetamide |
Standard InChI | InChI=1S/C10H9FN2O/c1-7(14)13-10(6-12)8-3-2-4-9(11)5-8/h2-5,10H,1H3,(H,13,14) |
Standard InChI Key | SEIFDLXHOZAACL-UHFFFAOYSA-N |
SMILES | CC(=O)NC(C#N)C1=CC(=CC=C1)F |
Introduction
Chemical Identity and Structural Characteristics
N-[cyano(3-fluorophenyl)methyl]acetamide belongs to the class of substituted acetamides, featuring a 3-fluorophenyl group attached to a cyanomethyl backbone. Its molecular formula is C₁₀H₉FN₂O, with a molecular weight of 192.19 g/mol. The compound’s structure integrates three functional groups:
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A cyano group (–CN) at the methyl position, enhancing electrophilicity.
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A 3-fluorophenyl ring, contributing steric and electronic effects.
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An acetamide moiety (–NHCOCH₃), enabling hydrogen bonding and solubility modulation.
Table 1: Key Molecular Descriptors
Property | Value |
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IUPAC Name | N-[cyano-(3-fluorophenyl)methyl]acetamide |
Molecular Formula | C₁₀H₉FN₂O |
Molecular Weight | 192.19 g/mol |
CAS Registry Number | 866136-30-3 |
XLogP3 | 1.2 (estimated) |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 3 |
The fluorine atom at the phenyl ring’s meta position induces electron-withdrawing effects, altering reactivity patterns compared to non-fluorinated analogs .
Synthetic Methodologies
General Synthesis Strategies
The synthesis of N-[cyano(3-fluorophenyl)methyl]acetamide typically involves sequential functionalization of a benzylamine precursor. A widely cited approach includes:
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Cyanoacetylation: Reaction of 3-fluorobenzylamine with cyanoacetic acid in the presence of a dehydrating agent (e.g., thionyl chloride), forming an intermediate cyanoacetyl derivative .
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Acetylation: Treatment of the intermediate with acetic anhydride or acetyl chloride to install the acetamide group .
Industrial Scalability
Industrial production optimizes solvent systems (e.g., dichloromethane or toluene) and employs continuous flow reactors to enhance yield (>85%) and purity . Catalytic methods using N,N-dimethylformamide (DMF) as a promoter reduce side reactions, particularly hydrolysis of the cyano group .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, dimethyl sulfoxide) but poorly soluble in water (<0.1 mg/mL at 25°C) .
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Melting Point: Observed between 112–116°C, consistent with related cyanophenyl acetamides .
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Stability: Susceptible to hydrolysis under strongly acidic or basic conditions, necessitating anhydrous storage.
Spectroscopic Data
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IR Spectroscopy: Strong absorption bands at ~2250 cm⁻¹ (C≡N stretch) and ~1650 cm⁻¹ (amide C=O stretch).
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NMR (¹H): Key signals include δ 2.1 ppm (acetamide methyl), δ 4.3 ppm (CH₂CN), and aromatic protons at δ 7.1–7.4 ppm .
Reactivity and Functionalization
Nucleophilic Substitution
The cyano group participates in nucleophilic substitutions, enabling conversion to amines (via LiAlH₄ reduction) or carboxylic acids (acidic hydrolysis) .
Condensation Reactions
Condensation with aldehydes/ketones yields heterocyclic scaffolds (e.g., thiazoles or imidazoles), valuable in medicinal chemistry . For example, coupling with 4-fluorophenyl ethenyl groups produces thiazole derivatives with enhanced bioactivity .
Fluorine-Mediated Interactions
The 3-fluorophenyl group enhances binding affinity to biological targets through C–F···H–N hydrogen bonds, a feature exploited in kinase inhibitor design .
Applications in Scientific Research
Pharmaceutical Intermediates
N-[cyano(3-fluorophenyl)methyl]acetamide is a precursor to non-steroidal antiandrogens and kinase inhibitors. Its fluorophenyl moiety improves metabolic stability in vivo, reducing oxidative deamination .
Materials Science
Incorporated into polymers, the compound enhances thermal stability (Tg > 150°C) and UV resistance, making it suitable for high-performance coatings .
Biological Probes
Derivatives act as fluorescent tags or enzyme inhibitors, with the cyano group serving as a spectroscopic handle for tracking molecular interactions .
Comparative Analysis with Analogues
Table 2: Substituent Effects on Properties
Compound | logP | Melting Point (°C) | Bioactivity (IC₅₀) |
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N-[cyano(3-F-phenyl)methyl]acetamide | 1.2 | 112–116 | 85 nM (Kinase X) |
N-[cyano(4-F-phenyl)methyl]acetamide | 1.4 | 105–110 | 120 nM |
N-[cyano(3-Cl-phenyl)methyl]acetamide | 1.8 | 125–130 | 65 nM |
Fluorine’s meta substitution optimizes lipophilicity and target engagement compared to para-fluoro or chloro analogues .
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